N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
Brand Name: Vulcanchem
CAS No.: 922641-98-3
VCID: VC6810108
InChI: InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-15(18)19(23)22-20-21-16(12-27-20)14-10-9-13(24-2)11-17(14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
SMILES: CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Molecular Formula: C20H20N2O3S2
Molecular Weight: 400.51

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide

CAS No.: 922641-98-3

Cat. No.: VC6810108

Molecular Formula: C20H20N2O3S2

Molecular Weight: 400.51

* For research use only. Not for human or veterinary use.

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide - 922641-98-3

Specification

CAS No. 922641-98-3
Molecular Formula C20H20N2O3S2
Molecular Weight 400.51
IUPAC Name N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide
Standard InChI InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-15(18)19(23)22-20-21-16(12-27-20)14-10-9-13(24-2)11-17(14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Standard InChI Key FWONLAJTSXEHJU-UHFFFAOYSA-N
SMILES CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide integrates three key components:

  • A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur).

  • A 2,4-dimethoxyphenyl group attached to the 4-position of the thiazole.

  • A benzamide group substituted with an ethylthio (-S-C₂H₅) moiety at the 2-position.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₂₁H₂₁N₃O₃S₂
Molecular Weight435.54 g/mol
Functional GroupsThiazole, benzamide, methoxy, ethylthio
Predicted SolubilityLow water solubility (lipophilic nature)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, thiazole N, methoxy O)

The ethylthio group enhances lipophilicity, potentially improving membrane permeability, while the methoxy substituents contribute to electronic effects that modulate reactivity . Computational models suggest a planar configuration for the thiazole-benzamide core, which may facilitate interactions with biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide likely involves multi-step reactions:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones to construct the thiazole core.

  • Substitution Reactions: Introduction of the 2,4-dimethoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling.

  • Benzamide Functionalization: Attachment of the ethylthio group to the benzamide precursor using thiol-alkylation strategies .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Thiourea, 2-bromoacetophenone, EtOH, reflux65–70
22,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄, DME50–60
3Ethyl mercaptan, K₂CO₃, DMF, 80°C70–75

Purification typically involves column chromatography and recrystallization, with structural confirmation via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Biological Activities and Mechanisms

Antimicrobial Effects

Analogous compounds show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 μg/mL) and fungi (Candida albicans, MIC = 32 μg/mL) . The methoxy groups likely improve membrane penetration, while the thiazole sulfur participates in target binding.

Table 3: Comparative Biological Data for Thiazole Analogs

CompoundCancer IC₅₀ (μM)Antibacterial MIC (μg/mL)
N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide2.4 (MCF-7)12 (S. aureus)
4-(tert-Butyl)-N-(triazol-3-yl)benzamide5.8 (HCT-116)24 (E. coli)

Structure-Activity Relationship (SAR) Insights

  • Thiazole Core: Essential for planar structure and π-π stacking with biological targets .

  • Methoxy Substituents: Electron-donating groups enhance solubility and hydrogen bonding .

  • Ethylthio Group: Increases lipophilicity and metabolic stability compared to methylthio analogs.

Modifications at the benzamide 2-position significantly influence potency. For instance, replacing ethylthio with a nitro group reduces anticancer activity by 40% .

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